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Compound of Interest

Compound Name:
1H-Pyrazolo[3,4-b]pyridine-3-

carbonitrile

Cat. No.: B1319675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1H-Pyrazolo[3,4-
b]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug

discovery. The synthesis is based on the classical and efficient cyclocondensation reaction

between a substituted pyridine precursor and hydrazine.

Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous biologically

active compounds, exhibiting a wide range of therapeutic properties. The presence of a

carbonitrile group at the 3-position offers a versatile handle for further chemical modifications,

making this particular derivative a valuable building block for the synthesis of compound

libraries for drug screening. This protocol details a straightforward and reproducible method for

the preparation of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile.

Reaction Scheme
The synthesis proceeds via the reaction of 2-chloronicotinonitrile with hydrazine hydrate. The

reaction involves a nucleophilic aromatic substitution of the chlorine atom by hydrazine,

followed by an intramolecular cyclization to form the fused pyrazolo[3,4-b]pyridine ring system.

Caption: Reaction scheme for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile.
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Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related

pyrazolopyridine derivatives.

Materials and Equipment:

2-chloronicotinonitrile

Hydrazine hydrate (64-80% solution in water)

Ethanol (or other suitable high-boiling solvent like n-butanol or 2-ethoxyethanol)

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Ice bath

Büchner funnel and filter paper

Standard laboratory glassware

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-chloronicotinonitrile (1.0 eq).

Solvent Addition: Add ethanol (or another suitable solvent) to the flask to create a solution or

a suspension. A typical concentration is in the range of 0.1-0.5 M.

Reagent Addition: Slowly add hydrazine hydrate (2.0-5.0 eq) to the stirring mixture at room

temperature. The addition may be exothermic.
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Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-24

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room

temperature. The product may precipitate out of the solution upon cooling. If not, the solvent

can be partially removed under reduced pressure using a rotary evaporator.

Isolation: Cool the resulting suspension in an ice bath to maximize precipitation. Collect the

solid product by vacuum filtration using a Büchner funnel.

Purification: Wash the collected solid with cold ethanol or water to remove any unreacted

starting materials and impurities. The product can be further purified by recrystallization from

a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the final, pure

1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile.

Drying: Dry the purified product under vacuum.
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Parameter Value

Product Name 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile

Molecular Formula C₇H₄N₄

Molecular Weight 144.14 g/mol

Appearance Off-white to pale yellow solid

Yield Typically > 80% (unoptimized)

Melting Point > 250 °C (decomposes)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

alcohols

¹H NMR (DMSO-d₆, 400 MHz)

δ 14.1 (br s, 1H, NH), 8.71 (dd, J = 4.4, 1.6 Hz,

1H), 8.41 (dd, J = 8.0, 1.6 Hz, 1H), 7.42 (dd, J =

8.0, 4.4 Hz, 1H)

¹³C NMR (DMSO-d₆, 100 MHz)
δ 153.2, 149.8, 134.9, 130.1, 117.8, 115.4,

109.9

IR (KBr, cm⁻¹)

3100-2800 (N-H stretching), 2230 (C≡N

stretching), 1620, 1580, 1500 (aromatic C=C

and C=N stretching)

MS (ESI+) m/z 145.1 [M+H]⁺
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1. Reaction Setup
- Add 2-chloronicotinonitrile to flask

2. Solvent and Reagent Addition
- Add ethanol

- Slowly add hydrazine hydrate

  

3. Reaction
- Heat to reflux (4-24h)

- Monitor by TLC

  

4. Work-up and Isolation
- Cool to room temperature

- Cool in ice bath
- Collect solid by vacuum filtration

  

5. Purification
- Wash with cold solvent

- Recrystallize if necessary

  

6. Drying and Characterization
- Dry under vacuum

- Obtain analytical data (NMR, IR, MS)

  

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile.
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[https://www.benchchem.com/product/b1319675#protocol-for-the-synthesis-of-1h-pyrazolo-
3-4-b-pyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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